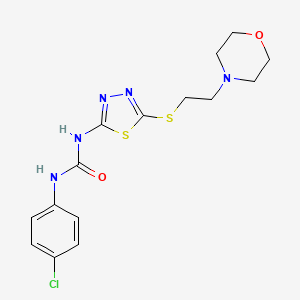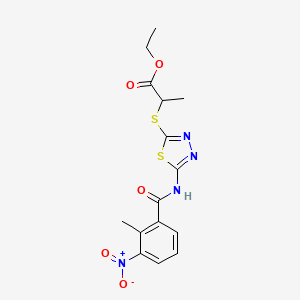![molecular formula C9H12ClF3O B2856444 2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one CAS No. 1545727-52-3](/img/structure/B2856444.png)
2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one” is a chemical compound with the molecular formula C9H12ClF3O . It has a molecular weight of 228.64 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one” is 1S/C9H12ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h6-7H,1-5H2 . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one” is a compound with a molecular weight of 228.64 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is of particular interest in the pharmaceutical industry due to its ability to enhance the bioactivity and stability of drugs . This compound can serve as a precursor or intermediate in the synthesis of various pharmacologically active molecules. For example, it can be used in the development of new analgesic or anti-inflammatory agents by exploiting its structural similarity to cyclohexyl-containing compounds known for such activities.
Agrochemical Research
In agrochemical research, the compound’s trifluoromethyl group is valuable for creating more effective pesticides and herbicides . Its stability and resistance to metabolic degradation can lead to the development of agrochemicals with longer-lasting effects, potentially reducing the frequency of application needed for crop protection.
Material Science
The unique chemical structure of 2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one makes it a candidate for the synthesis of advanced materials . Its incorporation into polymers could result in materials with improved thermal stability and chemical resistance, which are desirable properties in high-performance materials used in extreme conditions.
Chemical Synthesis
This compound can be utilized as a building block in organic synthesis, particularly in the construction of complex molecules with trifluoromethylated cyclohexane rings . It can act as a versatile intermediate in multi-step synthetic routes, leading to a variety of end products with potential applications in different chemical industries.
Chromatography
In chromatographic methods, 2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one can be used as a standard or reference compound due to its distinct chemical properties . It can help in the calibration of equipment and serve as a comparison point for the identification of similar compounds in analytical samples.
Analytical Research
The compound’s unique structure and properties make it suitable for use in analytical research, where it can be a subject of study for reaction mechanisms or as a reagent in the development of new analytical techniques . Its stability under various conditions can be advantageous in experiments requiring precise and reliable chemical behavior.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)cyclohexyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNXQTHZFRDYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2856365.png)
![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2856368.png)
![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2856374.png)
![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2856376.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2856379.png)

